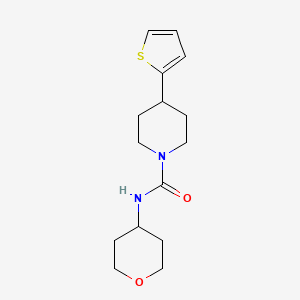
N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C15H22N2O2S and its molecular weight is 294.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H17N1O1S1 with a molecular weight of 239.34 g/mol. The compound features a piperidine ring substituted with a tetrahydro-pyran and a thiophene moiety, which may influence its biological interactions.
Antifibrotic Activity
Research indicates that compounds structurally similar to this compound exhibit antifibrotic properties. For instance, inhibitors of the transforming growth factor-beta (TGF-beta) type I receptor have shown promise in reducing collagen expression in fibrotic diseases. In a study, an ALK5 inhibitor reduced collagen IA1 mRNA expression by 80% at doses as low as 1 mg/kg, suggesting that similar compounds could have significant antifibrotic effects when tested in vivo .
Neuroprotective Effects
The compound may also possess neuroprotective properties. Compounds containing piperidine and thiophene structures have been studied for their ability to modulate neurotransmitter systems and protect against neurodegeneration. For example, certain derivatives have demonstrated inhibition of acetylcholinesterase, which is crucial for maintaining cholinergic signaling in the brain .
The biological activity of this compound can be attributed to several proposed mechanisms:
- Receptor Modulation : The compound may interact with various receptors involved in fibrotic pathways, including TGF-beta receptors and other growth factor receptors.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and kinases involved in cell signaling pathways.
- Antioxidant Activity : Some studies suggest that compounds with similar structures can exhibit antioxidant properties, mitigating oxidative stress in cells.
Study on Antifibrotic Effects
A notable study investigated the effects of piperidine derivatives on renal fibrosis models. The administration of these compounds significantly reduced markers of fibrosis, including collagen deposition and inflammatory cytokine levels. This suggests potential therapeutic applications for treating conditions like chronic kidney disease .
Neuroprotective Study
In another study focusing on neuroprotection, a related thiophene-containing compound was tested for its effects on neuronal cell lines subjected to oxidative stress. The results indicated that the compound effectively reduced cell death and preserved neuronal function, highlighting its potential use in neurodegenerative diseases .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and structurally similar compounds:
| Activity | Compound | Dose/Concentration | Effect Observed |
|---|---|---|---|
| Antifibrotic | ALK5 Inhibitor | 1 mg/kg | 80% reduction in collagen IA1 expression |
| Neuroprotective | Thiophene Derivative | 10 µM | Reduced neuronal cell death |
| Acetylcholinesterase | Piperidine Derivative | 5 µM | Inhibition of enzyme activity |
Propriétés
IUPAC Name |
N-(oxan-4-yl)-4-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-15(16-13-5-9-19-10-6-13)17-7-3-12(4-8-17)14-2-1-11-20-14/h1-2,11-13H,3-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACIZFHCABELNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













